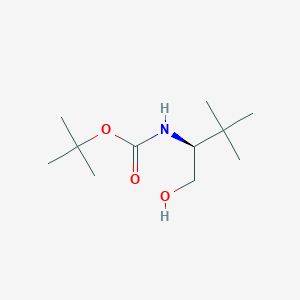

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHJHZWFJVBGIL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438924 | |

| Record name | (S)-(-)-N-Boc-tert-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153645-26-2 | |

| Record name | (S)-(-)-N-Boc-tert-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate CAS number

An In-Depth Technical Guide to (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate for Researchers and Drug Development Professionals

Foreword: The Strategic Value of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral building blocks, such as this compound, are instrumental in the construction of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug candidate can profoundly influence its pharmacological and toxicological profile. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, a versatile chiral intermediate.

Core Compound Identification

This compound, also known by its synonym N-Boc-L-tert-leucinol, is a chiral organic compound featuring a key stereocenter.[1] Its structure incorporates a bulky tert-butyl group and a carbamate functional group attached to a hydroxy-substituted branched alkane.[1] The "(S)" designation in its name specifies the absolute configuration at the stereocenter, a critical feature for its applications in asymmetric synthesis.[1]

Physicochemical and Structural Properties

The molecular structure of this compound is characterized by a stereogenic center at the carbon atom bonded to the hydroxyl group. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine provides steric hindrance, which can influence the stereochemical outcome of synthetic transformations.[1]

| Property | Value |

| Molecular Formula | C11H23NO3 |

| Molecular Weight | 217.31 g/mol [1] |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate[1] |

| Synonyms | N-[(1S)-1-(Hydroxymethyl)-2,2-dimethylpropyl]carbamic Acid 1,1-Dimethylethyl Ester, N-Boc-L-tert-leucinol[1] |

| Appearance | Crystalline solid |

Synthesis and Manufacturing Strategies

The synthesis of this compound can be achieved through several strategic routes, with the primary goal of controlling the stereochemistry at the C2 position.

Chiral Pool Synthesis

A common and efficient approach is to start from a readily available chiral precursor, such as an amino acid. This method leverages the inherent chirality of the starting material to produce the desired (S)-enantiomer.[1]

Caption: Chiral Pool Synthesis Workflow.

Direct Carbamation

This method involves the reaction of the corresponding amine derivative of 1-hydroxy-3,3-dimethylbutan-2-ol with a Boc-protecting reagent like tert-butyl chloroformate in the presence of a base.[1]

Asymmetric Synthesis

For large-scale production, asymmetric synthesis routes, such as asymmetric hydrogenation or reduction of a prochiral ketone, can be employed to establish the stereocenter with high enantiomeric excess.

Chemical Reactivity and Transformations

The utility of this compound as a building block stems from the distinct reactivity of its two functional groups: the hydroxyl group and the Boc-protected amine.

-

Hydroxyl Group: The primary hydroxyl group can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification to form esters[1], and etherification.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions. It can be readily removed under acidic conditions to liberate the free amine, which can then participate in nucleophilic reactions such as acylation, alkylation, and reductive amination.

Caption: Key Functional Group Transformations.

Applications in Drug Discovery and Organic Synthesis

The chiral nature and bifunctionality of this compound make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1][3]

-

Chiral Building Block: It serves as a fundamental component for constructing new molecules with specific three-dimensional arrangements, which is crucial in the design of drugs that interact with chiral biological targets.[1]

-

Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features are incorporated into molecules designed to treat a range of diseases.

-

Asymmetric Catalysis: Derivatives of this compound can be used as chiral ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions.

Experimental Protocol: Boc Protection of (S)-2-Amino-3,3-dimethyl-1-butanol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

(S)-2-Amino-3,3-dimethyl-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-Amino-3,3-dimethyl-1-butanol in the chosen anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Add the base (e.g., triethylamine) dropwise to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of the same anhydrous solvent.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause mild skin and eye irritation, as well as respiratory tract irritation.[1] In case of high-dose exposure, there is a potential for central nervous system depression.[1]

Conclusion

This compound is a strategically important chiral building block with broad applications in organic synthesis and drug development. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers aiming to develop novel therapeutics.

References

-

MySkinRecipes. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. Available at: [Link]

Sources

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate molecular weight

An In-Depth Technical Guide to (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Abstract

This compound, also known as N-Boc-L-tert-leucinol, is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its unique structural features, including a sterically demanding tert-butyl group adjacent to a stereocenter, a primary alcohol for further functionalization, and a stable Boc-protecting group, make it an invaluable intermediate in the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, critical applications in drug development—particularly in the synthesis of antiviral agents—and robust analytical methodologies for its characterization and quality control. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights and validated protocols to facilitate its effective utilization.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. The core of its utility lies in its molecular architecture: the (S)-configuration at the C2 position, which is crucial for stereospecific interactions in biological systems, and the bulky tert-butyl group that can impart specific conformational constraints on the final molecule.[1] The tert-butoxycarbonyl (Boc) group provides robust protection of the amine, which is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions.

Table 1: Core Physicochemical Data [1]

| Property | Value |

|---|---|

| Molecular Weight | 217.31 g/mol |

| Molecular Formula | C₁₁H₂₃NO₃ |

| CAS Number | 153645-26-2 |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate |

| Synonyms | N-Boc-L-tert-leucinol |

| Appearance | Off-white solid |

| Melting Point | 105 - 109 °C (for the related tert-butyl carbamate)[2] |

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of N-Boc-L-tert-leucinol starts from the commercially available amino acid L-tert-leucine. The synthesis is a robust two-step process: (1) protection of the amino group with di-tert-butyl dicarbonate (Boc₂O), followed by (2) reduction of the carboxylic acid to a primary alcohol.

Caption: Synthetic workflow for N-Boc-L-tert-leucinol.

Detailed Experimental Protocol: Synthesis of N-Boc-L-tert-leucinol

Part A: Synthesis of N-Boc-L-tert-leucine [3]

-

Setup: To a 500 mL round-bottom flask, add L-tert-leucine (26.1 g, 0.2 mol) and methanol (150 mL). Suspend the amino acid with vigorous stirring.

-

Basification: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethylamine (TEA) (56 mL, 0.4 mol).

-

Boc Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (48 g, 0.22 mol) in methanol (40 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

Workup: Remove the solvent under reduced pressure (rotary evaporation). Dissolve the resulting residue in ethyl acetate (200 mL).

-

Extraction: Transfer the solution to a separatory funnel and wash three times with a 10% w/v aqueous citric acid solution (3 x 100 mL) to remove excess TEA.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield N-Boc-L-tert-leucine as an oil, which can be used directly in the next step.

Part B: Reduction to N-Boc-L-tert-leucinol [4]

-

Setup: In a dry 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-L-tert-leucine from the previous step (approx. 0.2 mol) in anhydrous tetrahydrofuran (THF) (200 mL).

-

Reduction: Cool the solution to 0 °C. Cautiously add lithium borohydride (LiBH₄) (2.0 equivalents) portion-wise, controlling any effervescence.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress via Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous sodium sulfate (Na₂SO₄) solution until gas evolution ceases.

-

Workup & Isolation: Dilute the mixture with water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a white solid.

Applications in Drug Discovery and Development

N-Boc-L-tert-leucinol is a highly sought-after chiral intermediate, especially in the development of peptidomimetic drugs that target proteases. Its structure is frequently incorporated into the backbone of inhibitors to mimic the transition state of peptide cleavage.

A primary application is in the synthesis of HIV protease inhibitors . Drugs like Lopinavir and Ritonavir contain complex amino alcohol cores.[5][6] The unique stereochemistry and bulky side-chain of N-Boc-L-tert-leucinol make it an ideal starting point for fragments that bind deeply within the hydrophobic pockets of the protease active site, disrupting the viral replication cycle.[7][8][9] More recently, derivatives of N-Boc-L-tert-leucine have been used to synthesize inhibitors of the SARS-CoV-2 3CL protease, the enzyme essential for coronavirus replication.[10]

Caption: Role of N-Boc-L-tert-leucinol in antiviral drug synthesis.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized material.

Spectroscopic Analysis

Spectroscopic methods provide structural confirmation and are the first line of analysis.

Table 2: Representative Spectroscopic Data

| Technique | Expected Peaks / Signals |

|---|---|

| ¹H NMR | δ ~4.9 (br s, 1H, NH ), ~3.7 (m, 1H, CH -N), ~3.5 (m, 2H, CH ₂OH), ~1.45 (s, 9H, Boc C(CH ₃)₃), ~0.95 (s, 9H, C(CH ₃)₃)[1] |

| ¹³C NMR | δ ~156 (C=O), ~80 (Boc C (CH₃)₃), ~65 (CH₂O H), ~60 (C H-N), ~34 (C (CH₃)₃), ~28.5 (Boc C(C H₃)₃), ~27 (C(C H₃)₃)[1] |

| FT-IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2960 (C-H stretch), ~1690 (C=O stretch, carbamate)[1] |

| Mass Spec (ESI-MS) | m/z 218.17 [M+H]⁺, 240.15 [M+Na]⁺ |

Enantiomeric Purity Analysis by Chiral HPLC

Ensuring the enantiomeric excess (e.e.) is critical for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. Macrocyclic glycopeptide-based stationary phases are particularly effective for separating N-Boc protected amino alcohols.[11][12]

Caption: Workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method [12][13]

-

Instrumentation: Standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: An isocratic mixture of Methanol and an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 6.0) is a common starting point. A typical ratio would be 10:90 (Methanol:Buffer). The exact ratio should be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL of the sample. The (S)- and undesired (R)-enantiomers will elute at different retention times. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.[14][15]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions. Hazardous polymerization does not occur. Thermal decomposition may produce nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[14]

References

-

Majumdar, S., et al. (2012). Peptide Prodrugs: Improved Oral Absorption of Lopinavir, a HIV Protease Inhibitor. NIH Public Access. Available at: [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

Capot Chemical. MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. (2025). Available at: [Link]

-

PrepChem.com. Synthesis of BOC-leucine. Available at: [Link]

- Zhang, W., et al. (2016).

-

PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. Available at: [Link]

-

Chorghade, M. S., et al. (2008). Syntheses of FDA Approved HIV Protease Inhibitors. PMC - PubMed Central. Available at: [Link]

- Kellow, R., & Matziari, M. (2019). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor.

-

Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Available at: [Link]

-

Reddy, G. R., et al. (2011). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available at: [Link]

- Khadse, S., & Chaudhari, P.

- US Patent US3855238A. Process for preparing n-tertiary-butoxycarbonyl amino acids. (1974).

- CN Patent CN111393329A.

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PMC. Available at: [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]

- 7. Peptide Prodrugs: Improved Oral Absorption of Lopinavir, a HIV Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. capotchem.com [capotchem.com]

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate IUPAC name

An In-Depth Technical Guide to tert-Butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate

A Core Component for Asymmetric Synthesis in Pharmaceutical Development

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate, a chiral building block of significant importance in medicinal chemistry and drug development. Commonly known as N-Boc-L-tert-leucinol, this compound serves as a critical synthon for the introduction of a chiral amino alcohol moiety into complex molecular architectures. This document details its physicochemical properties, outlines robust synthetic strategies, and explores its applications as a pharmaceutical intermediate. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in its effective utilization.

Introduction: The Significance of Chiral Amino Alcohols

Chiral α-amino alcohols are fundamental structural motifs found in a vast array of natural products and biologically active molecules.[1] Their stereochemistry is frequently paramount to their biological function, dictating the specificity of interactions with chiral biological targets like enzymes and receptors. This molecular recognition is the bedrock of efficacy and safety for numerous therapeutic agents. Consequently, enantiomerically pure amino alcohols, such as tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate, are indispensable building blocks (synthons) in the pharmaceutical industry.[2][3][4] The development of efficient and highly stereoselective synthetic routes to these compounds is a continuous focus of both academic research and industrial process development.[2][5]

The subject of this guide, with the IUPAC name tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate [6], features a sterically demanding tert-butyl group adjacent to a stereocenter, and versatile hydroxyl and Boc-protected amine functionalities. This unique combination of features makes it a valuable intermediate for constructing complex chiral molecules, particularly in the synthesis of novel therapeutics.[6][7]

Physicochemical and Structural Properties

The molecular architecture of tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate is defined by its stereogenic center, the bulky tert-butyl group which influences reactivity and stereochemical outcomes, and the Boc-protected amine which allows for controlled, sequential reactions.[6]

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate | [6] |

| Common Name | N-Boc-L-tert-leucinol | [6] |

| CAS Number | 153645-26-2 | [6] |

| Molecular Formula | C₁₁H₂₃NO₃ | [6] |

| Molecular Weight | 217.31 g/mol | [6] |

| Appearance | White to off-white solid | |

| Canonical SMILES | CC(C)(C)C(CO)NC(=O)OC(C)(C)C | [6] |

| Isomeric SMILES | CC(C)(C)NC(=O)OC(C)(C)C | [6] |

| InChI Key | AZHJHZWFJVBGIL-MRVPVSSYSA-N | [6] |

The presence of the tert-butyloxycarbonyl (Boc) protecting group is central to the compound's utility. The Boc group is stable under a wide variety of reaction conditions but can be readily cleaved under acidic conditions, enabling orthogonal protection strategies in complex, multi-step syntheses.[8]

Synthesis Strategies: Achieving Enantiopurity

The synthesis of enantiomerically pure chiral amino alcohols is a well-established field, with several core strategies available. The choice of method often depends on the availability of starting materials, scalability, and desired enantiomeric purity.

Chiral Pool Synthesis

One of the most direct and reliable methods for producing enantiopure compounds is to begin with a readily available chiral starting material.[2] For the synthesis of tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate, the natural amino acid L-tert-leucine serves as an excellent precursor. This approach leverages the high optical purity of the starting amino acid to ensure the final product is also enantiomerically pure.[2]

The general workflow involves the reduction of the carboxylic acid moiety of the Boc-protected amino acid to the corresponding primary alcohol.

Caption: General workflow for chiral pool synthesis.

Asymmetric Reductive Amination

An alternative and increasingly powerful strategy involves the asymmetric reductive amination of α-hydroxy ketones. This method constructs the chiral amine center catalytically. While more complex to develop, biocatalytic approaches using engineered amine dehydrogenases (AmDHs) have shown exceptional promise, offering high stereoselectivity (>99% ee) and operating under mild, environmentally friendly conditions.[1][3] This enzymatic approach is particularly attractive for industrial applications due to its efficiency and the use of inexpensive ammonia as the amine source.[1]

The substrate for this reaction would be 1-hydroxy-3,3-dimethylbutan-2-one.[9]

Caption: Asymmetric synthesis via biocatalysis.

Experimental Protocol: Synthesis from L-tert-Leucine

This protocol describes a representative lab-scale synthesis via the chiral pool approach, starting with the reduction of N-Boc-L-tert-leucine.

Materials:

-

N-Boc-L-tert-leucine (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-tert-leucine in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reducing Agent Addition: Add the borane-THF solution dropwise to the stirred solution at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add methanol dropwise to quench the excess borane.

-

Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.[2]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel to yield the pure tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate.[2]

-

Analysis: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.[2]

Applications in Drug Development and Organic Synthesis

The primary utility of tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate lies in its role as a versatile chiral building block.[6][10] Its functional groups—the primary alcohol and the protected amine—allow for a wide range of selective chemical transformations.

-

Pharmaceutical Intermediates: This compound is a key starting material for synthesizing more complex active pharmaceutical ingredients (APIs).[11] The specific stereochemistry and bulky alkyl group are often incorporated to enhance binding affinity and selectivity for a biological target.

-

Asymmetric Synthesis: The hydroxyl group can be oxidized to an aldehyde for chain extension or used in esterification or etherification reactions.[6] Following these transformations, the Boc group can be removed to reveal a primary amine, which can then participate in amide bond formation, alkylation, or reductive amination, enabling the construction of complex molecular frameworks.

-

Carbamate-Containing Therapeutics: The carbamate functional group itself is a common structural motif in many approved drugs, acting as a stable amide isostere that can improve pharmacokinetic properties.[12] Compounds like this serve as precursors to therapeutics where this moiety is a key part of the final structure.

Caption: Synthetic utility of N-Boc-L-tert-leucinol.

Safety, Handling, and Storage

As with all chemical reagents, tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, compounds with similar structures can cause mild skin, eye, and respiratory tract irritation.[6]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate is a high-value chiral synthon with significant applications in pharmaceutical research and organic synthesis. Its defined stereochemistry and versatile functional groups provide a reliable platform for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to innovate in the field of drug discovery and development.

References

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022-01-04). frontiersin.org. Available at: [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023-10-12). ChemEurope.com. Available at: [Link]

-

Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. National Institutes of Health (NIH). Available at: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

-

(S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate. PubChem. Available at: [Link]

-

(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. PubChem. Available at: [Link]

-

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. PubChem. Available at: [Link]

-

(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. MySkinRecipes. Available at: [Link]

-

Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Medium. Available at: [Link]

-

Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. ResearchGate. Available at: [Link]

-

tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. ChemBK. Available at: [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 6. Buy this compound | 153645-26-2 [smolecule.com]

- 7. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, a chiral building block of significant interest in medicinal chemistry, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, including a stereogenic center, a sterically demanding tert-butyl group, and a versatile carbamate protecting group, make it an invaluable tool for introducing chirality and specific steric bulk in drug candidates. This guide provides an in-depth exploration of its synonyms, chemical properties, a detailed synthesis protocol, analytical characterization, and its pivotal role in the development of modern therapeutics, particularly antiviral agents.

Nomenclature and Identification: A Compound of Many Names

In scientific literature and commercial catalogs, this compound is known by several synonyms. Understanding these alternative names is crucial for efficient literature searches and procurement.

| Systematic & Trivial Names | Abbreviations & Trade Names | Registry Numbers |

| tert-Butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate (IUPAC Name)[1][2] | N-Boc-L-tert-leucinol[1] | CAS Number: 153645-26-2[1] |

| (S)-(-)-N-BOC-tert-Leucinol[2] | Boc-L-tert-leucinol | MDL Number: MFCD01861301[2] |

| (S)-2-(tert-Butoxycarbonylamino)-3,3-dimethyl-1-butanol[2] | PubChem CID: 10376058[2] | |

| N-[(1S)-1-(Hydroxymethyl)-2,2-dimethylpropyl]carbamic Acid 1,1-Dimethylethyl Ester[1] |

Molecular Formula: C₁₁H₂₃NO₃[1] Molecular Weight: 217.31 g/mol [1]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the protection of the amino group of the corresponding chiral amino alcohol, L-tert-leucinol, with a tert-butoxycarbonyl (Boc) group. The Boc group is widely used in peptide synthesis and organic synthesis due to its stability under various reaction conditions and its facile removal under mildly acidic conditions.[3]

Experimental Protocol: N-Boc Protection of L-tert-Leucinol

This protocol is adapted from standard procedures for the N-Boc protection of amino alcohols.

Materials:

-

L-tert-Leucinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or another suitable base

-

Methanol or another appropriate solvent

-

Ethyl acetate

-

10% w/v aqueous citric acid solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, suspend L-tert-leucinol (1.0 eq) in methanol.

-

Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.0 eq). Stir the mixture until the L-tert-leucinol is fully dissolved.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol to the reaction mixture while maintaining the temperature between 0 and 5 °C.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with a 10% w/v aqueous citric acid solution (3 x volume of organic layer).[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]

-

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Caption: Synthetic workflow for N-Boc protection of L-tert-leucinol.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around δ 1.45 ppm (9H). The tert-butyl group of the leucinol backbone will appear as a singlet around δ 1.00 ppm (9H).[4] The methine proton (CH) adjacent to the nitrogen will likely appear as a multiplet, and the protons of the hydroxymethyl group (CH₂OH) will also show distinct signals. The NH proton of the carbamate will be visible as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two quaternary carbons of the tert-butyl groups, the carbonyl carbon of the carbamate group (around δ 155 ppm), and the carbons of the leucinol backbone.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (around 3400 cm⁻¹), the N-H stretch of the carbamate (around 3350 cm⁻¹), and a strong C=O stretch of the carbamate carbonyl group (around 1690 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (217.31 g/mol ).

The Role of this compound in Drug Development

The primary application of this chiral building block is in the synthesis of active pharmaceutical ingredients (APIs). The Boc-protected amino alcohol functionality allows for further chemical transformations, such as peptide couplings or the introduction of other functional groups, while preserving the stereochemical integrity of the molecule.

Case Study: Synthesis of Antiviral Protease Inhibitors

A significant application of N-Boc-L-tert-leucinol and its derivatives is in the synthesis of protease inhibitors, a class of drugs used to treat viral infections like HIV and SARS-CoV-2.[]

-

Atazanavir: This HIV protease inhibitor incorporates a structural motif derived from tert-leucine. The synthesis of atazanavir involves the coupling of an N-methoxycarbonyl-L-tert-leucine derivative, highlighting the importance of this amino acid scaffold in the drug's structure.[2]

-

Nirmatrelvir (active ingredient in Paxlovid): The synthesis of this crucial antiviral drug for the treatment of COVID-19 utilizes N-Boc-L-tert-leucine. The tert-leucine moiety plays a key role in the binding of the inhibitor to the active site of the SARS-CoV-2 3CL protease.[6] The synthesis involves the coupling of a deprotected N-Boc-L-tert-leucine derivative with other key fragments.[6]

Caption: General workflow for the application in drug synthesis.

Reactivity and Stereochemical Considerations

The stereocenter at the carbon bearing the amino group is crucial for the biological activity of the final drug molecule. The bulky tert-butyl group provides steric hindrance that can influence the conformation of the molecule and its binding to biological targets. The Boc protecting group allows for the selective reaction at the hydroxyl group or, after deprotection, at the amino group, providing synthetic flexibility. The stereoselective synthesis of amino alcohols is an active area of research, with enzymatic and electrocatalytic methods offering green and efficient alternatives to traditional chemical synthesis.[7][8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound, or N-Boc-L-tert-leucinol, is a versatile and valuable chiral building block in modern drug discovery and development. Its straightforward synthesis, well-defined chemical properties, and crucial role in the creation of potent antiviral agents underscore its importance for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its synonyms, a detailed synthetic protocol, methods for its characterization, and a clear illustration of its application, offering a solid foundation for its effective use in the laboratory.

References

- (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)

-

Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC. (URL: [Link])

-

AMINO ALCOHOL EA. (URL: [Link])

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. (URL: [Link])

-

Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed. (URL: [Link])

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

N-Boc-L-tert-leucinol physical properties

An In-depth Technical Guide to the Physical Properties of N-Boc-L-tert-leucinol

Introduction

N-Boc-L-tert-leucinol, systematically named (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, is a vital chiral building block in modern organic synthesis. Its structural rigidity, conferred by the bulky tert-butyl group adjacent to the stereocenter, and the presence of versatile hydroxyl and Boc-protected amine functionalities make it a valuable intermediate in the synthesis of complex molecules, particularly peptidomimetics and pharmaceutical agents. Understanding its physical properties is a critical prerequisite for its effective use in laboratory and process chemistry, ensuring proper handling, characterization, and reaction optimization. This guide provides a detailed overview of these properties, grounded in authoritative data and practical experimental context.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for N-Boc-L-tert-leucinol are summarized below. These constants are essential for quality control, reaction stoichiometry, and regulatory documentation.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Boc-L-Tle-ol, (S)-(-)-N-BOC-tert-Leucinol | [1] |

| CAS Number | 153645-26-2 | [1] |

| Molecular Formula | C₁₁H₂₃NO₃ | [1] |

| Molecular Weight | 217.31 g/mol | [1] |

| Appearance | White Crystalline Powder | [1] |

| Melting Point | 104 - 106 °C | [1] |

| Specific Optical Rotation | -5.5° to -7.9° (c=1, CHCl₃, 20°C, 589 nm) | [1] |

Chirality and Optical Rotation

The "(S)" designation and the negative sign of the specific optical rotation ([α]) are defining features of this molecule. Specific rotation is an intensive property that confirms both the chemical identity and the enantiomeric purity of the material. A value within the specified range of -5.5° to -7.9° is a critical quality assurance parameter, indicating that the L-enantiomer is predominant and free from significant contamination by its dextrorotatory (+)-enantiomer.[1] The choice of chloroform (CHCl₃) as the solvent for this measurement also implicitly confirms the compound's solubility in chlorinated solvents.

Solubility Profile

While comprehensive solubility data is not extensively published, an empirical understanding can be derived from its structure and documented analytical methods.

-

Soluble: As a moderately polar molecule with a significant hydrocarbon content, it is readily soluble in chlorinated solvents like chloroform (CHCl₃) and dichloromethane (DCM). The related N-Boc-L-tert-leucine is soluble in methanol and dimethylformamide, suggesting that N-Boc-L-tert-leucinol is also likely soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate.[2]

-

Insoluble: It is expected to be insoluble in water due to the dominance of the nonpolar tert-butyl and Boc groups.[2]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to verifying the structural integrity and purity of N-Boc-L-tert-leucinol. Below are the expected characteristics based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.

-

~4.8-5.5 ppm (Broad singlet, 1H): This signal corresponds to the amine proton (N-H) of the carbamate. Its broadness and chemical shift are influenced by hydrogen bonding and solvent.

-

~3.6-3.8 ppm (Multiplet, 1H): The proton on the stereogenic carbon (CH-N).

-

~3.4-3.6 ppm (Multiplet, 2H): These are the diastereotopic protons of the hydroxymethyl group (-CH₂OH).

-

~2.0-2.5 ppm (Broad singlet, 1H): The hydroxyl proton (-OH). This peak can be broad and its position is highly dependent on concentration and temperature; it will exchange with D₂O.

-

1.45 ppm (Singlet, 9H): A strong, sharp signal representing the nine equivalent protons of the Boc group's tert-butyl moiety, C(CH₃)₃.

-

~0.9-1.0 ppm (Singlet, 9H): Another strong singlet for the nine equivalent protons of the tert-leucinol backbone's tert-butyl group.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum confirms the carbon skeleton.

-

~156 ppm: The carbonyl carbon (C=O) of the Boc protecting group.

-

~79-80 ppm: The quaternary carbon of the Boc group, -C(CH₃)₃.

-

~63-65 ppm: The carbon of the hydroxymethyl group (-CH₂OH).

-

~58-60 ppm: The carbon at the chiral center (-CH-N).

-

~34-35 ppm: The quaternary carbon of the tert-leucinol backbone.

-

~28.5 ppm: The three equivalent methyl carbons of the Boc group.

-

~26-27 ppm: The three equivalent methyl carbons of the tert-leucinol backbone.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.

-

3450-3300 cm⁻¹ (Broad): A strong, broad peak corresponding to the O-H stretch of the alcohol group, broadened by hydrogen bonding.

-

3350-3250 cm⁻¹ (Moderate): N-H stretching vibration of the carbamate. This may overlap with the O-H band.

-

2960-2870 cm⁻¹ (Strong): C-H stretching vibrations from the abundant methyl and methylene groups.

-

~1680-1700 cm⁻¹ (Strong): A very strong and sharp absorption due to the C=O (carbonyl) stretch of the Boc-carbamate group. This is one of the most diagnostic peaks in the spectrum.

-

~1510-1530 cm⁻¹ (Moderate): N-H bending vibration, often coupled with C-N stretching.

-

~1160-1170 cm⁻¹ (Strong): C-O stretching associated with the carbamate ester linkage.

Experimental Protocol: Determination of Specific Optical Rotation

This protocol outlines the standardized procedure for verifying the enantiomeric purity of N-Boc-L-tert-leucinol using a polarimeter. This method is self-validating through the use of a blank and stable readings.

Step-by-Step Methodology

-

Instrument Preparation:

-

Turn on the polarimeter's sodium lamp (λ = 589 nm) and allow the instrument to warm up for at least 10-15 minutes to ensure a stable light output.

-

Ensure the sample chamber is clean and dry.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of N-Boc-L-tert-leucinol. Record the exact mass (m).

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Add a small amount of HPLC-grade chloroform (CHCl₃) to dissolve the solid, then dilute to the 10 mL mark with the same solvent. Ensure the solution is homogeneous. This creates a solution with a concentration (c) of approximately 0.01 g/mL. The precise concentration is calculated as c = m / 10 mL.

-

-

Blank Measurement (Zeroing):

-

Rinse a clean polarimeter cell (path length, l, typically 1 dm) with pure chloroform.

-

Fill the cell with chloroform, ensuring no air bubbles are trapped in the light path.

-

Place the cell in the polarimeter and take a measurement. This value should be zeroed out according to the instrument's instructions. This step is critical as it corrects for any optical rotation caused by the solvent or the cell itself.

-

-

Sample Measurement:

-

Empty the polarimeter cell and rinse it with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the polarimeter and record the observed rotation (α).

-

Validation: Wait for the reading to stabilize. Take 3-5 readings over one minute. A stable reading confirms thermal equilibrium and sample integrity.

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (c × l)

-

Where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

-

Workflow Diagram: Polarimetry

Caption: Workflow for determining the specific optical rotation of N-Boc-L-tert-leucinol.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of N-Boc-L-tert-leucinol.

-

Safety Precautions: While not classified as highly hazardous, standard laboratory precautions should be employed.[2] This includes wearing safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of the crystalline powder.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place. It is classified as a combustible solid and should be kept away from strong oxidizing agents and sources of ignition.

-

Stability: The compound is stable under recommended storage conditions. The Boc-protecting group is sensitive to strong acids, which will cause it to cleave. Therefore, contact with acidic conditions should be avoided during storage and handling unless deprotection is intended.

Conclusion

N-Boc-L-tert-leucinol is a well-characterized chiral alcohol with defined physical properties that are essential for its application in synthetic chemistry. Its crystalline nature, melting point, and specific optical rotation serve as reliable indicators of its identity and purity. The expected spectroscopic signatures in NMR and IR provide clear methods for structural verification. By following established protocols for its characterization and adhering to appropriate safety and storage guidelines, researchers can confidently utilize this important building block to advance the development of novel chemical entities.

References

-

Angene Chemical. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

-

JoVE. (2017, February 22). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Retrieved from [Link]

-

MRC Lab. (n.d.). How to Use a Polarimeter Effectively. Retrieved from [Link]

-

MRSEC Education Group - University of Wisconsin–Madison. (n.d.). Polarimetry Experiments. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: Structure, Stereochemistry, and Synthetic Applications

Executive Summary: (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, also known as N-Boc-L-tert-leucinol, is a high-value chiral building block pivotal in modern pharmaceutical development and asymmetric synthesis. Its structure, featuring a defined stereocenter, a sterically demanding tert-butyl group, and orthogonally protected amine and alcohol functionalities, makes it an indispensable synthon for constructing complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its molecular architecture, stereochemical integrity, primary synthetic pathways, and strategic applications, tailored for researchers and scientists in organic chemistry and drug discovery.

Introduction: The Strategic Value of a Chiral Synthon

Chiral amino alcohols are foundational structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] The specific three-dimensional arrangement of the amine and alcohol groups is frequently the determining factor for a molecule's biological activity and selectivity, fundamentally influencing its interaction with chiral biological targets like enzymes and receptors.[1] this compound emerges as a particularly valuable intermediate due to its unique combination of features: the bulky tert-butyl group which can impart specific conformational constraints, a primary alcohol available for further functionalization, and an amine protected with the versatile tert-butyloxycarbonyl (Boc) group.[2] This strategic combination allows for its seamless integration into complex synthetic sequences where precise stereochemical control is paramount.

Molecular Structure and Stereochemical Integrity

Structural Analysis

The molecule's IUPAC name is tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate.[2] Its structure is defined by:

-

A Chiral Backbone: A four-carbon chain with a stereogenic center at the C2 position.

-

A Primary Alcohol: A hydroxyl (-OH) group at the C1 position, which serves as a key site for nucleophilic attack or derivatization.

-

A Protected Amine: A secondary amine at the C2 position, protected by the acid-labile Boc group. The Boc group provides stability under a wide range of reaction conditions while allowing for selective deprotection.[3]

-

A Tert-Butyl Group: A bulky tert-butyl moiety at the C3 position, which provides significant steric hindrance, influencing the reactivity and conformational preferences of the molecule.

Detailed Experimental Protocols

Causality: The Boc group is installed to protect the amine functionality from reacting in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the Boc₂O. The Boc group is exceptionally stable to the basic and nucleophilic conditions required for the subsequent reduction. [3][4] Methodology:

-

Reaction Setup: Suspend L-tert-leucine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Cool the mixture in an ice bath (0 °C) and add sodium hydroxide (NaOH, approx. 2.2 eq) dissolved in water. Stir until the amino acid fully dissolves.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, approx. 1.1 eq) in dioxane dropwise to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄).

-

Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-tert-leucine as a white solid.

Causality: The carboxylic acid of the N-Boc protected amino acid is selectively reduced to a primary alcohol. Strong reducing agents are required for this transformation. While lithium aluminum hydride (LiAlH₄) is effective, reagents like sodium bis(2-methoxyethoxy)aluminum hydride (commercially known as Red-Al® or Vitride®) are often preferred for their higher chemoselectivity and easier handling. [5]These reagents efficiently reduce the carboxylic acid without cleaving the Boc protecting group.

Methodology:

-

Reaction Setup: Dissolve N-Boc-L-tert-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of Red-Al® (approx. 1.5-2.0 eq, typically 65-70 wt. % in toluene) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely decomposing the excess reducing agent and precipitating aluminum salts.

-

Filtration & Extraction: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Isolation: Transfer the filtrate to a separatory funnel, wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford this compound as a pure, typically crystalline solid.

Spectroscopic Characterization

Confirmation of the structure and purity is achieved through standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

| ¹H NMR (CDCl₃, 400 MHz) - Predicted Data | |

| Chemical Shift (δ) ppm | Description |

| ~4.80 | br s, 1H (NH ) |

| ~3.65 | m, 1H (CH -NHBoc) |

| ~3.55 | dd, 1H (CH ₐHₑ-OH) |

| ~3.45 | dd, 1H (CHₐH ₑ-OH) |

| ~2.50 | br s, 1H (OH ) |

| 1.45 | s, 9H (Boc C(CH₃ )₃) |

| 0.95 | s, 9H (Backbone C(CH₃ )₃) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The diastereotopic protons of the CH₂ group will appear as a multiplet or distinct doublets of doublets.

¹³C NMR analysis would further confirm the structure, with characteristic signals for the two quaternary tert-butyl carbons, the carbamate carbonyl (~156 ppm), the Boc quaternary carbon (~79 ppm), and the carbons of the amino alcohol backbone.

Chemical Reactivity and Synthetic Utility

The Orthogonal Nature of the Functional Groups

The primary value of this synthon lies in the orthogonal nature of its two key functional groups. The primary alcohol can undergo a wide range of transformations (e.g., oxidation, esterification, etherification) while the Boc-protected amine remains unaffected. Conversely, the Boc group can be selectively removed under mild acidic conditions without disturbing most functionalities that may have been installed at the alcohol position.

Boc Group Deprotection

Causality: The Boc group is cleaved under acidic conditions via a mechanism that involves protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation. [3]This cation can be trapped by the counter-ion or fragment to isobutylene. [6]Strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) are typically used to ensure clean and rapid cleavage.

Protocol 3: Boc Deprotection

-

Reaction Setup: Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

-

Isolation: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ or by adding NaOH solution to pH > 10) to obtain the free amine. Extract the product into an organic solvent, dry, and concentrate to yield the deprotected amino alcohol.

Expert Insight: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic sites on the substrate or other molecules present. For sensitive substrates, a scavenger such as triethylsilane or anisole is often added to the reaction mixture to trap the cation and prevent side reactions. [6]

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its robust and scalable synthesis from the chiral pool, combined with the orthogonal reactivity of its protected amine and primary alcohol functionalities, provides chemists with a reliable and versatile tool. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective deployment in the synthesis of next-generation pharmaceuticals and other high-value, enantiomerically pure compounds.

References

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Chem-Station. [Link]

-

Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry. [Link]

-

Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). Canadian Journal of Chemistry. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry. [Link]

-

Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2003). ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]

-

Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2020). PubMed Central. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-Boc-L-tert-leucinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-L-tert-leucinol is a critical chiral building block in modern organic synthesis, particularly valued in the development of novel therapeutic agents. Its synthetic utility is, however, intrinsically linked to its solubility characteristics in various organic media. This guide provides a comprehensive overview of the solubility of N-Boc-L-tert-leucinol, grounded in its physicochemical properties. We will explore its solubility profile across a range of common organic solvents, offer a detailed, field-tested protocol for solubility determination, and discuss key factors that influence its dissolution. The insights and data presented herein are intended to empower researchers and process chemists to make informed decisions in reaction setup, purification, and formulation, thereby streamlining the drug development pipeline.

Physicochemical Properties of N-Boc-L-tert-leucinol

Understanding the molecular structure of N-Boc-L-tert-leucinol is fundamental to predicting and explaining its solubility behavior. The molecule's structure is characterized by a bulky, nonpolar tert-butyl group and a lipophilic N-Boc (tert-butyloxycarbonyl) protecting group. These features are counterbalanced by a polar hydroxyl (-OH) group and an amide linkage, which can participate in hydrogen bonding.

The interplay between the large nonpolar surface area and the localized polar functionalities dictates the compound's affinity for different types of solvents. The general principle of "like dissolves like" is a useful starting point; solvents that can effectively solvate both the nonpolar and polar regions of the molecule will exhibit the highest dissolving capacity.[1][2]

| Property | Value | Source |

| Molecular Formula | C11H23NO3 | [3][4] |

| Molecular Weight | 217.31 g/mol | [4][5] |

| Physical Form | White crystalline powder/solid | [4][5] |

| Melting Point | 104-106 °C | [4] |

| Hydrogen Bond Donor | 1 (from the hydroxyl group) | Inferred from structure |

| Hydrogen Bond Acceptor | 3 (from the hydroxyl and carbonyl oxygens) | Inferred from structure |

Solubility Profile in Common Organic Solvents

| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | High | The hydroxyl group of methanol can hydrogen bond with the polar groups of the solute, while its short alkyl chain interacts favorably with the nonpolar regions. |

| Ethanol | Polar Protic | 4.3 | High | Similar to methanol, ethanol is an effective hydrogen-bonding solvent.[6] |

| Isopropanol | Polar Protic | 3.9 | Moderate to High | The increased steric bulk of isopropanol may slightly hinder its ability to solvate the solute compared to methanol and ethanol. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | DCM is a versatile solvent that can effectively dissolve a wide range of organic compounds due to its ability to engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its cyclic structure provides a good balance of polar and nonpolar characteristics. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate to High | The ester functionality of ethyl acetate allows for favorable dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate | While polar, acetonitrile is a relatively poor hydrogen bond acceptor, which may limit its ability to solvate the hydroxyl group of the solute. |

| Toluene | Nonpolar | 2.4 | Low to Moderate | Toluene's aromatic ring can induce dipole interactions, but it is generally a poor solvent for polar compounds.[6] |

| Hexane | Nonpolar | 0.1 | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of N-Boc-L-tert-leucinol.[6] |

| Water | Polar Protic | 10.2 | Very Low | The large, nonpolar surface area of the molecule, due to the tert-butyl and N-Boc groups, results in poor solubility in the highly polar, hydrogen-bonding network of water. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[1] This method ensures that the solution reaches equilibrium, providing a true measure of the solute's solubility in a given solvent at a specific temperature.

Step-by-Step Methodology for Isothermal Shake-Flask Solubility Determination:

-

Material Preparation:

-

Ensure the N-Boc-L-tert-leucinol is of high purity and is a fine, uniform powder to facilitate dissolution.

-

Use high-purity (e.g., HPLC grade) solvents to avoid impurities that could affect solubility.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Boc-L-tert-leucinol to a known volume of the selected solvent in a sealed vial or flask. The excess solid is crucial to ensure that the solution becomes saturated.

-

Prepare triplicate samples for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath (e.g., at 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1] The time required may vary depending on the solvent and solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the collected supernatant through a fine-pore syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Gravimetric Analysis: Carefully evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point. Weigh the remaining solid to determine the mass of the dissolved solute.

-

Chromatographic Analysis (e.g., HPLC): Dilute a known volume of the filtered supernatant with a suitable mobile phase. Quantify the concentration of N-Boc-L-tert-leucinol by comparing its peak area to a standard curve prepared from solutions of known concentrations.

-

-

Data Calculation:

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Calculate the mean and standard deviation from the triplicate samples.

-

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Key Factors Influencing Solubility and Practical Considerations

Several factors beyond the choice of solvent can significantly impact the solubility of N-Boc-L-tert-leucinol. A thorough understanding of these variables is crucial for consistent and successful experimental outcomes.

-

Temperature: The solubility of most solid organic compounds, including N-Boc-L-tert-leucinol, increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it consumes heat. Applying gentle heat can be a practical strategy to dissolve the compound more quickly or to prepare supersaturated solutions for crystallization. However, it is essential to be aware of the compound's thermal stability to avoid degradation.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their solvating properties and, consequently, the solubility of the solute. Water can compete for hydrogen bonding sites or change the overall polarity of the solvent. Therefore, using anhydrous solvents is recommended for obtaining precise and reproducible solubility data.

-

Particle Size and Surface Area: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution. While it does not affect the equilibrium solubility, using a finely ground powder can significantly reduce the time required to reach saturation.

-

pH (in aqueous or protic systems): Although N-Boc-L-tert-leucinol is neutral, its solubility in protic solvents could be influenced by the pH of the medium if any acidic or basic impurities are present.

Caption: Factors Influencing the Solubility of N-Boc-L-tert-leucinol.

Conclusion

N-Boc-L-tert-leucinol exhibits a solubility profile consistent with its molecular structure, showing a high affinity for polar protic and aprotic organic solvents, and limited solubility in nonpolar and aqueous media. For process development and synthetic applications, solvents such as methanol, ethanol, and dichloromethane are excellent choices for achieving high concentrations. When quantitative data is required, the isothermal shake-flask method provides a reliable and accurate means of determination. By considering the interplay of solvent choice, temperature, and material properties, researchers can effectively control the dissolution of N-Boc-L-tert-leucinol, optimizing reaction conditions and purification protocols.

References

- Allen, A. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Vertex AI Search.

- Fisher Scientific. (2021, December 25).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.

- Sigma-Aldrich. (n.d.). (S)-(-)-N-Boc-tert-leucinol.

- Thermo Fisher Scientific. (n.d.). (S)-(-)-N-BOC-tert-Leucinol, 98%.

- Utah Tech University. (n.d.). Physical Properties of Organic Solvents.

Sources

- 1. youtube.com [youtube.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. fishersci.com [fishersci.com]

- 4. (S)-(-)-N-BOC-tert-Leucinol, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 5. (S)-(-)-N-Boc-叔亮氨醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

An In-Depth Technical Guide to the Biological Significance of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: A Chiral Scaffold in Drug Discovery

This technical guide delves into the biological significance of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate. Rather than possessing potent intrinsic biological activity, this molecule's importance lies in its role as a versatile, chiral building block in the synthesis of pharmacologically active compounds. Its unique structural features—a stereogenic center, a bulky tert-butyl group, and reactive hydroxyl and carbamate functionalities—make it a privileged scaffold in modern medicinal chemistry. We will explore its application in the development of targeted therapeutics, particularly proteasome inhibitors and synthetic cannabinoid receptor agonists, providing field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

Core Physicochemical Data

A summary of the key quantitative data for this compound, also known as (S)-(-)-N-Boc-tert-leucinol, is presented for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₃NO₃ | [1] |

| Molecular Weight | 217.31 g/mol | |

| CAS Number | 153645-26-2 | [1] |

| Appearance | White to off-white solid | |

| Chirality | (S)-enantiomer | [1] |

| Canonical SMILES | CC(C)(C)C(C(O)N)C(=O)OC(C)(C)C | |

| InChI Key | AZHJHZWFJVBGIL-MRVPVSSYSA-N |

Section 1: The (S)-tert-Leucinol Scaffold – A Privileged Structure in Medicinal Chemistry

This compound is derived from L-tert-leucinol. The core L-tert-leucinol structure is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity and specificity.